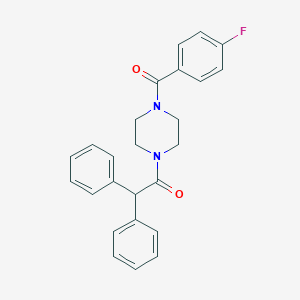
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBP belongs to the class of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the growth of tumor cells through the induction of apoptosis. Inflammation research has demonstrated that 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can also inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to induce apoptosis in tumor cells through the activation of caspases, which are enzymes involved in programmed cell death. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to protect neurons from oxidative stress and reduce the accumulation of β-amyloid, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has some limitations, including its high cost and limited availability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also highly reactive and can potentially interact with other compounds in the experimental setup, which can affect the results of the experiment.
Orientations Futures
There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can potentially be used in combination with other chemotherapeutic agents to enhance their efficacy. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential use in cancer, inflammation, and neurological disorders. The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its high cost and limited availability. There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research, including its potential use in combination with other chemotherapeutic agents and its potential use in the treatment of various inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, is obtained through recrystallization from ethanol.
Propriétés
Numéro CAS |
6037-22-5 |
|---|---|
Nom du produit |
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
Formule moléculaire |
C18H21ClN2O3S |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
Clé InChI |
DPLFWVGSDMHTLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)



